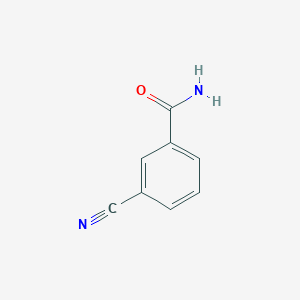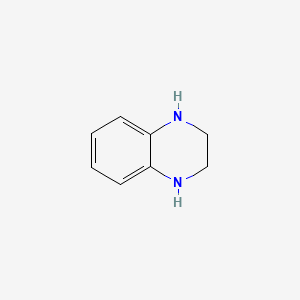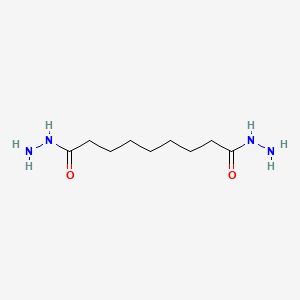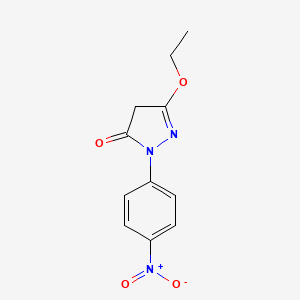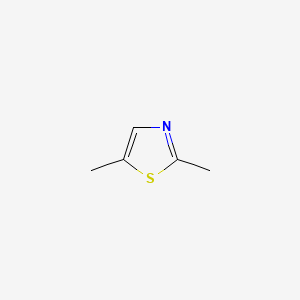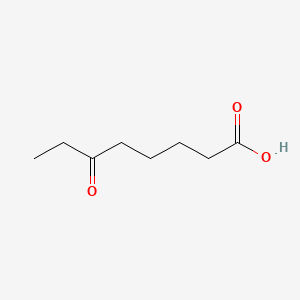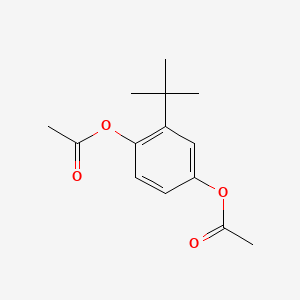
Tert-Butylhydrochinondiacetat
Übersicht
Beschreibung
Tert-butylhydroquinone (TBHQ) is a derivative of hydroquinone, which is alkylated to improve its properties for various industrial applications. It is a precursor in pharmaceuticals and is used in the development of photographic plates . TBHQ is also a phenolic antioxidant widely used as a food additive, known for its high activity, low mammalian toxicity, and high thermal stability . It has been studied for its cytotoxic and genotoxic effects on different cell lines, including A549 lung cancer cells and Human Umbilical Vein Endothelial Cells (HUVEC) . Additionally, TBHQ has been shown to have cytoprotective actions in myocardium, suggesting potential therapeutic applications .
Synthesis Analysis
The synthesis of TBHQ can be achieved through the alkylation of hydroquinone using alkylating agents such as methyl-tert-butyl-ether (MTBE) and tert-butanol. A novel catalyst, dodecatungstophosphoric acid supported on K10 montmorillonite clay (DTP/K10), has been found to be very efficient for this purpose . Another method involves the use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . A purification method for TBHQ has also been proposed, which involves washing a mixture containing hydroquinone and TBHQ with water, followed by the separation of 2,5-ditert-butylhydroquinone using formic acid as a solvent .
Molecular Structure Analysis
TBHQ consists of a benzene ring with two hydroxyl groups and a tert-butyl group attached to it. The tert-butyl group enhances the molecule's steric hindrance, which is beneficial for its antioxidant properties. The molecular structure of TBHQ allows it to participate in various chemical reactions, including C-N bond formations and electrochemical methoxylation .
Chemical Reactions Analysis
TBHQ undergoes various chemical reactions due to its phenolic structure. It can be oxidized to tert-butylquinone (TBQ), which exhibits cytotoxicity and can induce apoptosis in human monocytic leukemia U937 cells . TBHQ also inhibits nitrosamine formation in reactions of secondary amines with nitrite, although its oxidized form, TBQ, can enhance nitrosamine formation under certain conditions . Furthermore, TBHQ can activate the Akt pathway in myocardium, which is associated with cytoprotective effects against apoptosis and cardiac dysfunction .
Physical and Chemical Properties Analysis
TBHQ is characterized by high thermal stability and low mammalian toxicity, making it suitable as a food additive . It is also soluble in various organic solvents and can form transparent and tough films when solvent-casted . The electrochemical properties of TBHQ have been investigated, revealing that it undergoes methoxylation to form methoxyquinone under certain conditions . TBHQ's antioxidant properties are also leveraged in the food industry to prevent the oxidation of edible oils .
Wissenschaftliche Forschungsanwendungen
Hepatoprotektive Aktivität
Tert-Butylhydrochinondiacetat: wurde auf seine potenziellen hepatoprotektiven Wirkungen untersucht. Forschungen deuten darauf hin, dass es vor Leberschäden schützen kann, die durch bestimmte toxische Substanzen wie Tetrachlorkohlenstoff (CCl4) und Gallengangligatur (BDL) verursacht werden, indem es die hepatocelluläre Nekrose reduziert und die Überlebensraten in Tiermodellen verbessert .
Anwendungen in der Lebensmittelindustrie
In der Lebensmittelindustrie wird This compound als Antioxidans verwendet, um die oxidative Verschlechterung von Fetten und Ölen zu verhindern und so die Haltbarkeit verschiedener Lebensmittelprodukte zu verlängern. Es ist besonders effektiv in ungesättigten Pflanzenölen und bekannt für seine hohe thermische Stabilität .
Pharmazeutische Stabilisierung
Die antioxidativen Eigenschaften der Verbindung werden in der pharmazeutischen Industrie genutzt, um Medikamente zu stabilisieren, ihre Verschlechterung zu verhindern und ihre Wirksamkeit im Laufe der Zeit zu gewährleisten. Diese Anwendung ist entscheidend für die langfristige Lagerung und Lebensfähigkeit bestimmter Arzneimittel .
Kosmetische Anwendungen
This compound: dient als Stabilisator in Kosmetika, verhindert die Auto-Polymerisation und erhält die Integrität der Produkte. Seine Rolle in Kosmetika unterstreicht die Bedeutung von Antioxidantien für die Erhaltung der Produktqualität und -sicherheit .
Biodieselindustrie
Als Antioxidans wird This compound zu Biodiesel hinzugefügt, um seine oxidative Stabilität zu verbessern. Diese Anwendung ist für die langfristige Lagerung von Biodiesel unerlässlich und trägt dazu bei, Motorschäden durch oxidierten Kraftstoff zu verhindern .
Beschichtungsprodukte
Bei der Herstellung von Beschichtungsprodukten wie Lacken, Lacken und Harzen wird This compound verwendet, um die Autopolymerisation zu hemmen, wodurch die Haltbarkeit und Leistung dieser Produkte verbessert wird .
Elektrochemische Anwendungen
Neuere Fortschritte haben die Verwendung von This compound in elektrochemischen Anwendungen untersucht, z. B. Sensoren zum Nachweis von TBHQ in Lebensmittelproben. Diese Sensoren profitieren von den elektrokatalytischen Eigenschaften der Verbindung und bieten hohe Empfindlichkeit und schnelle Analysezeiten .
Wirkmechanismus
Target of Action
TBHQ primarily targets the nuclear factor erythroid 2-related factor (Nrf2) and nuclear factor kappa-B (NF-κB) . Nrf2 is a key regulator of the cellular defense mechanism against oxidative stress, while NF-κB plays a crucial role in regulating the immune response to infection. TBHQ is also known to interact with Sarcoplasmic/endoplasmic reticulum calcium ATPase 1 .
Mode of Action
TBHQ acts as a specialized Nrf2 activator that decreases oxidative stress and enhances antioxidant status by upregulating the Nrf2 gene and reducing NF-κB activity . This interaction leads to a decrease in inflammation and apoptosis, thereby protecting cells from damage .
Biochemical Pathways
TBHQ affects several biochemical pathways related to oxidative stress and inflammation. It suppresses the processes that lead to neuroinflammation and oxidative stress . TBHQ also plays a role in the regulation of striated muscle performance by acting as the major Ca (2+) ATPase responsible for the reuptake of cytosolic Ca (2+) into the sarcoplasmic reticulum .
Pharmacokinetics
It is known that tbhq undergoes oxidation in solution to form tert-butylbenzoquinone (tbbq), which is responsible for the antibacterial activity attributed to tbhq . More research is needed to fully understand the ADME properties of TBHQ and their impact on its bioavailability.
Result of Action
TBHQ has been shown to have significant effects at the molecular and cellular levels. It significantly attenuates the production of oxidative products and inflammatory cytokines, increases GPx and SOD levels, decreases NF-κB, which protects against oxidative damage, and restores the antioxidant mechanism . It also prompts loss of staphylococcal membrane integrity; it is rapidly and extensively bactericidal, but is non-lytic .
Action Environment
The action of TBHQ can be influenced by various environmental factors. For instance, the onset and progression of illnesses are influenced by a variety of factors, including pathogenic causes, environmental factors, mental issues, etc . .
Safety and Hazards
High concentrations of TBHQ can lead to health issues like nausea, vomiting, delirium, and in severe cases, collapse. Long-term exposure may even contribute to more serious conditions like carcinogenicity . It is recommended to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye .
Eigenschaften
IUPAC Name |
(4-acetyloxy-3-tert-butylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(15)17-11-6-7-13(18-10(2)16)12(8-11)14(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRALGDWZXRRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226043 | |
| Record name | 2-tert-Butyl-1,4-phenylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7507-48-4 | |
| Record name | 1,4-Benzenediol, 2-(1,1-dimethylethyl)-, 1,4-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7507-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-1,4-phenylene diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7507-48-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-tert-Butyl-1,4-phenylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-1,4-phenylene diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



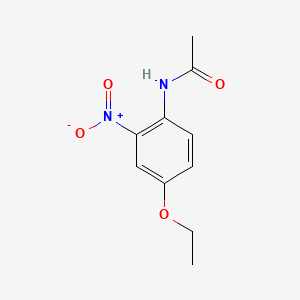

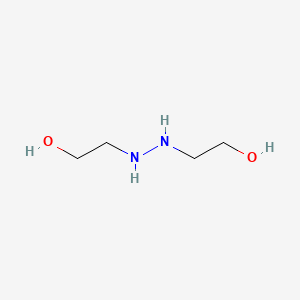

![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)



